![molecular formula C6H5ClN4 B597291 6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1239647-60-9](/img/structure/B597291.png)
6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound with the CAS Number: 1239647-60-9 . It has a molecular weight of 168.59 . The IUPAC name for this compound is this compound .
Synthesis Analysis
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H, (H2,8,10) .Chemical Reactions Analysis
The synthesis of this compound involves a series of chemical reactions including transamidation, nucleophilic addition with nitrile, and subsequent condensation .Physical And Chemical Properties Analysis
The compound is stored at room temperature . The country of origin is CN .Scientific Research Applications
Herbicidal Activity : Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including derivatives of 6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Explosives Chemistry : New 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines containing explosophoric groups or their precursors were synthesized based on reactions involving 2-chloro-3,5-dinitropyridine (Bastrakov et al., 2021).
Synthesis of Derivatives : Oxidative cyclization of pyridinyl guanidine derivatives using N-chlorosuccinimide and aqueous potassium carbonate gives triazolo[1,5-a]pyridin-2-amines in one-pot, with unexpected triazolo[4,3-a]pyridin-3-amine products also formed in some cases (Ishimoto et al., 2015).
Antimicrobial Activity : The synthesis of 7-(4-Chloro/3-nitrophenyl)-8-[5,6-diphenyl-4-(1,3-thiazol-2-yl)-1,4-dihydro-1,2,4-triazin-3-yl]-5-oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile and its derivatives have been explored for potential antimicrobial activity (Abdel-Monem, 2010).
Drug Discovery : Diversely functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine cores have been prepared for use as privileged motifs in lead-like compound design for potential drug discovery (Mishchuk et al., 2016).
Anticancer Research : [1,2,4]triazolo[1,5-a]pyrimidines, a class related to this compound, have been synthesized and studied for their unique mechanism of tubulin inhibition, showing promise as anticancer agents (Zhang et al., 2007).
Synthetic Chemistry : Efficient synthesis methods have been developed for functionalized [1,2,4]triazolo[1,5-a]pyridines, highlighting the compound's versatility in chemical synthesis and potential applications in various fields (Xiong et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to exhibit a wide range of biological activities, including antifungal, antitubercular, antibacterial, and antitumor properties . They can act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways could be affected .
Pharmacokinetics
It is noted that the compound has high gi absorption and is bbb permeant .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNPYPUQZKXAIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856518 |
Source
|
Record name | 6-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1239647-60-9 |
Source
|
Record name | 6-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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